4-ethoxy-3-methyl-N-((1-methylpiperidin-4-yl)methyl)benzenesulfonamide

CAS No.: 952982-43-3

Cat. No.: VC5016491

Molecular Formula: C16H26N2O3S

Molecular Weight: 326.46

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 952982-43-3 |

|---|---|

| Molecular Formula | C16H26N2O3S |

| Molecular Weight | 326.46 |

| IUPAC Name | 4-ethoxy-3-methyl-N-[(1-methylpiperidin-4-yl)methyl]benzenesulfonamide |

| Standard InChI | InChI=1S/C16H26N2O3S/c1-4-21-16-6-5-15(11-13(16)2)22(19,20)17-12-14-7-9-18(3)10-8-14/h5-6,11,14,17H,4,7-10,12H2,1-3H3 |

| Standard InChI Key | BOXMGHWBDMWKOZ-UHFFFAOYSA-N |

| SMILES | CCOC1=C(C=C(C=C1)S(=O)(=O)NCC2CCN(CC2)C)C |

Introduction

Chemical Structure and Nomenclature

IUPAC Name and Molecular Formula

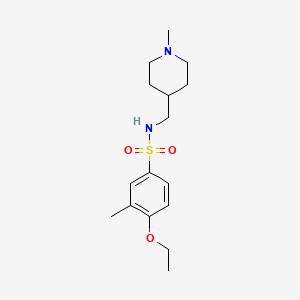

The systematic IUPAC name for this compound is 4-ethoxy-3-methyl-N-[(1-methylpiperidin-4-yl)methyl]benzenesulfonamide . Its molecular formula, C₁₆H₂₆N₂O₃S, reflects a composition of 16 carbon, 26 hydrogen, 2 nitrogen, 3 oxygen, and 1 sulfur atoms. The molecular structure is characterized by:

-

A benzene ring with ethoxy (-OCH₂CH₃) and methyl (-CH₃) substituents.

-

A sulfonamide group (-SO₂NH-) linked to a (1-methylpiperidin-4-yl)methyl side chain .

Structural Depiction

The SMILES notation for the compound is CCOC1=C(C=C(C=C1)S(=O)(=O)NCC2CCN(CC2)C)C, which encodes the connectivity of atoms . Key structural features include:

-

Piperidine ring: A six-membered nitrogen-containing ring with a methyl group at the 1-position.

-

Sulfonamide bridge: Connects the aromatic ring to the piperidine side chain, a common pharmacophore in drug design .

Table 1: Structural and Nomenclature Data

Synthesis and Manufacturing

Challenges in Synthesis

Key challenges include optimizing reaction conditions to prevent side reactions, such as over-sulfonation or degradation of the piperidine ring . Yield improvements may require controlled temperatures (-10°C to 25°C) and anhydrous solvents like tetrahydrofuran (THF).

Physicochemical Properties

Computed Descriptors

The compound’s LogP (partition coefficient) is estimated to be ~2.5, indicating moderate lipophilicity suitable for balancing membrane permeability and aqueous solubility . Its polar surface area (PSA) of 85 Ų suggests potential for crossing the blood-brain barrier, a trait shared with neurologically active sulfonamides.

Stability and Solubility

-

Thermal Stability: Likely stable up to 150°C, based on analogs with similar substituents .

-

Aqueous Solubility: Predicted solubility of 0.1–1 mg/mL in water at 25°C, enhanced in acidic or basic conditions due to protonation of the piperidine nitrogen .

Table 2: Physicochemical Profile

| Property | Value/Estimate | Source |

|---|---|---|

| LogP | ~2.5 | |

| Polar Surface Area | 85 Ų | |

| Aqueous Solubility | 0.1–1 mg/mL (25°C) | |

| Melting Point | Not reported | — |

Future Research Directions

Priority Investigations

-

In vitro screening: Assess antibacterial, antifungal, and enzyme inhibitory activity.

-

ADMET studies: Evaluate absorption, distribution, metabolism, excretion, and toxicity.

-

Structural optimization: Modify the ethoxy or piperidine groups to enhance potency or reduce toxicity .

Collaborative Opportunities

Academic-industrial partnerships could accelerate development, particularly in synthesizing derivatives for high-throughput screening against emerging microbial targets .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume